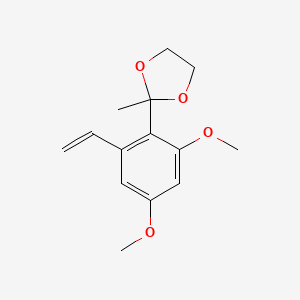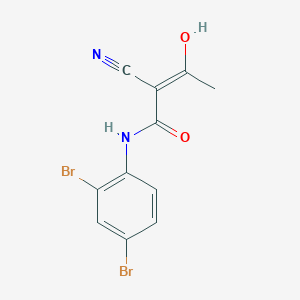
1-Tetradecyl-4-methylpyridinium bromide
Vue d'ensemble
Description
1-Tetradecyl-4-methylpyridinium bromide is a cationic surfactant belonging to the pyridinium salts family. It is characterized by a long hydrophobic alkyl chain and a hydrophilic pyridinium head group, making it amphiphilic. This compound is known for its ability to form micelles in aqueous solutions, which is a key property for its applications in various fields.
Méthodes De Préparation
1-Tetradecyl-4-methylpyridinium bromide can be synthesized through a condensation reaction. The typical synthetic route involves heating a mixture of 4-picoline and 1-bromotetradecane at reflux in absolute ethanol for 24 hours. The reaction mixture is then cooled to ambient temperature, filtered, and washed with diethyl ether to obtain the product .
Analyse Des Réactions Chimiques
1-Tetradecyl-4-methylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions through nucleophilic substitution.
Micellization: In aqueous solutions, it forms micelles, which are aggregates of surfactant molecules.
Common reagents and conditions for these reactions include the use of ethanol as a solvent and maintaining specific temperature ranges to facilitate the reactions.
Applications De Recherche Scientifique
1-Tetradecyl-4-methylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including micellization studies and as a phase transfer catalyst.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 1-Tetradecyl-4-methylpyridinium bromide primarily involves its ability to form micelles. These micelles can interact with cell membranes, disrupting their structure and leading to antimicrobial effects. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, making it effective in various applications .
Comparaison Avec Des Composés Similaires
1-Tetradecyl-4-methylpyridinium bromide can be compared with other similar compounds such as:
- 1-Decyl-3-methylpyridinium bromide
- 1-Dodecyl-3-methylpyridinium bromide
- 1-Butyl-4-methylpyridinium bromide
These compounds share similar structures but differ in the length of their alkyl chains, which affects their micellization behavior and critical micellization concentration (CMC). This compound has a longer alkyl chain, resulting in a lower CMC and potentially different applications .
Propriétés
IUPAC Name |
4-methyl-1-tetradecylpyridin-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWMTJOAMHHQIW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3-pyridin-3-yltetrazol-2-ium-5-yl]phenoxy]-N,N-diethylethanamine;bromide](/img/structure/B8018851.png)
![Sodium;5-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)tetrazol-3-ium-2-yl]benzene-1,3-dicarboxylate](/img/structure/B8018853.png)

![Sodium;2-[bis(2-hydroxyethyl)carbamoyl]benzoate](/img/structure/B8018872.png)
![Trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;iodide](/img/structure/B8018878.png)


![tert-butyl N-[3-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butanoylamino]-2-hydroxypropyl]carbamate](/img/structure/B8018895.png)


![[2-(2-Phenylmethoxyethoxy)acetyl] 2-(2-phenylmethoxyethoxy)acetate](/img/structure/B8018917.png)


![1-[1-(1-Methoxypropan-2-yloxy)propan-2-yloxy]propan-2-yl 4-methylbenzenesulfonate](/img/structure/B8018942.png)
